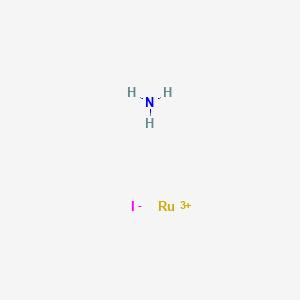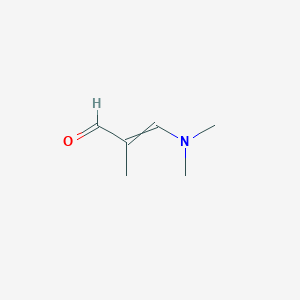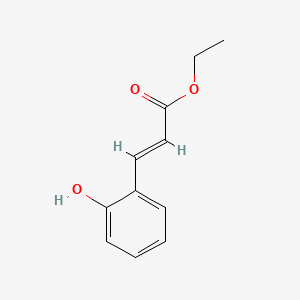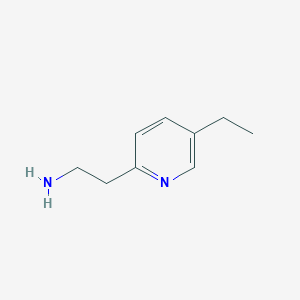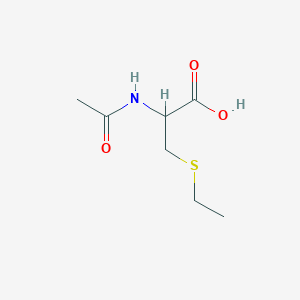
Terazosin (Piperazin D8)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Terazosin (piperazine D8) is a dihydropyridine derivative that has been used as an antihypertensive drug for the treatment of hypertension and benign prostatic hyperplasia. It is a selective and competitive alpha1-adrenergic receptor antagonist that has been used in the treatment of hypertension and symptomatic benign prostatic hyperplasia (BPH). Terazosin has been studied extensively in the laboratory and clinical setting, and its use has been associated with a number of beneficial effects.
Wissenschaftliche Forschungsanwendungen
Neuroprotektive Mittel bei Parkinson-Krankheit
Terazosin-Analoga wurden gefunden, die mit der Phosphoglyceratkinase 1 (Pgk1) kombiniert werden und Neuronen schützen, indem sie die Pgk1-Aktivität verbessern und die Glykolyse fördern {svg_1}. Dies verlangsamt oder verhindert die Neurodegeneration der Parkinson-Krankheit (PD). In einer Studie wurden eine Reihe von Terazosin-Analoga für neuroprotektive Wirkungen durch das Targeting von Pgk1 entworfen und synthetisiert {svg_2}. Diese Studie bietet eine neue Strategie und einen Referenzpunkt für die Entwicklung neuroprotektiver Medikamente {svg_3}.
Steigerung der Aktivität des glykolytischen Enzyms Phosphoglyceratkinase 1 (PGK1)
Terazosin bindet an und kann die Aktivität des glykolytischen Enzyms Phosphoglyceratkinase 1 (PGK1) steigern und den ATP-Spiegel erhöhen {svg_4}. Dieser Befund hat Studien zu Terazosin bei der Parkinson-Krankheit (PD) angeregt, bei der ein verminderter neuronaler Energiestoffwechsel ein charakteristisches Merkmal ist {svg_5}.
Erhöhung des intrazellulären ATP-Gehalts und Reduzierung des ROS-Spiegels
Terazosin kann den intrazellulären ATP-Gehalt erhöhen und den ROS-Spiegel senken, indem es die Aktivität von Pgk1 stimuliert {svg_6}. Dies spielt eine Rolle beim Schutz von Nervenzellen {svg_7}.
Stimulation der Enzymaktivität durch einen kompetitiven Inhibitor
Terazosin-Bindung führt einen Bypass-Pfad ein, der die Produktfreisetzung beschleunigt. Bei niedrigen Konzentrationen umgeht die Terazosin-Bindung die langsame Produktfreisetzung und erhöht die Geschwindigkeit des enzymatischen Phosphotransfers {svg_8}. Bei hohen Konzentrationen hemmt Terazosin jedoch die PGK1-Aktivität {svg_9}.
Behandlung von Bluthochdruck
Terazosin wird auch bei Bluthochdruck eingesetzt, indem es die Blutgefäße entspannt, so dass das Blut leicht durchfließen kann {svg_10}.
Behandlung der benignen Prostatahyperplasie
Terazosin ist ein von der FDA zugelassenes Medikament, das zur Behandlung der benignen Prostatahyperplasie entwickelt wurde {svg_11}.
Wirkmechanismus
Target of Action
Terazosin is an alpha-1 adrenergic antagonist . Its primary targets are the alpha-1-adrenoceptors , which are found in smooth muscle in blood vessels and the prostate . These receptors play a crucial role in regulating blood pressure and urinary flow .
Mode of Action
Terazosin interacts with its targets by blocking the action of adrenaline on alpha-1 adrenergic receptors . This inhibition results in the relaxation of smooth muscle in blood vessels and the prostate .
Biochemical Pathways
The primary biochemical pathway affected by Terazosin is the adrenergic signaling pathway . By blocking the alpha-1-adrenoceptors, Terazosin disrupts the normal functioning of this pathway, leading to a decrease in arterial tone . This results in lowered blood pressure and improved urinary flow .
Pharmacokinetics
Terazosin exhibits rapid and complete absorption when administered orally . Peak plasma drug levels occur within one to two hours after ingestion . Approximately 90 to 94 percent of the drug is bound to plasma proteins . Terazosin undergoes extensive hepatic metabolism, and the major route of elimination is via the biliary tract . Small amounts of Terazosin are excreted in the urine . The mean beta-phase half-life is approximately 12 hours .
Result of Action
The molecular and cellular effects of Terazosin’s action are primarily seen in the relaxation of smooth muscle in blood vessels and the prostate . This leads to a decrease in blood pressure and an improvement in urinary flow . In addition, Terazosin has been found to improve motor neuron phenotypes in multiple models of Amyotrophic Lateral Sclerosis (ALS), suggesting a neuroprotective effect .
Action Environment
The action, efficacy, and stability of Terazosin can be influenced by various environmental factors. For instance, the synthesis of Terazosin hydrochloride has been shown to be influenced by the presence of 2-methoxy ethanol . . More research is needed to fully understand the impact of environmental factors on the action of Terazosin.
Safety and Hazards
Terazosin may cause dizziness or fainting, especially when you first start taking it or when you start taking it again . You should not use this medication if you are allergic to terazosin . If you stop taking terazosin for any reason, call your doctor before you start taking it again . Terazosin can affect your pupils during cataract surgery .
Zukünftige Richtungen
A 6-week short-term treatment of levofloxacin or levofloxacin plus terazosin was more effective than terazosin alone in patients with category III CP/CPPS . Furthermore, levofloxacin treatment was not different from levofloxacin plus terazosin treatment in terms of treatment effect . Terazosin analogs have bright prospects for the development of PD therapeutics . A series of terazosin analogs were designed and synthesized for neuroprotective effects by targeting Pgk1 .
Biochemische Analyse
Biochemical Properties
Terazosin (piperazine D8) interacts with alpha-1 adrenergic receptors, causing relaxation of smooth muscle in blood vessels and the prostate . This interaction is selective for alpha-1-adrenoceptors but does not differentiate between their individual subtypes .
Cellular Effects
Terazosin (piperazine D8) has a significant impact on various types of cells and cellular processes. It influences cell function by blocking adrenaline’s action on alpha-1 adrenergic receptors, which results in the relaxation of smooth muscle in blood vessels and the prostate . This action lowers blood pressure and improves urinary flow .
Molecular Mechanism
The molecular mechanism of Terazosin (piperazine D8) involves its selective inhibition of alpha-1-adrenoceptors . This inhibition results in the relaxation of smooth muscle in blood vessels and the prostate, thereby lowering blood pressure and improving urinary flow .
Dosage Effects in Animal Models
In animal models, Terazosin (piperazine D8) has shown to have hepatoprotective effects, improving liver functioning by reducing the levels of liver injury markers . The effects of varying dosages of Terazosin (piperazine D8) in animal models are not explicitly documented.
Metabolic Pathways
The specific metabolic pathways involving Terazosin (piperazine D8) are not explicitly documented. As an alpha-1 adrenergic antagonist, it is known to influence the adrenergic system .
Transport and Distribution
The transport and distribution of Terazosin (piperazine D8) within cells and tissues are not explicitly documented. As an alpha-1 adrenergic antagonist, it is known to have systemic effects, influencing smooth muscle in blood vessels and the prostate .
Subcellular Localization
The subcellular localization of Terazosin (piperazine D8) is not explicitly documented. As an alpha-1 adrenergic antagonist, it is known to interact with alpha-1 adrenergic receptors, which are typically located on the cell membrane .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway of Terazosin (piperazine D8) involves the conversion of 2-(tetrahydrofuran-2-yl)ethylamine to Terazosin (piperazine D8) via a series of chemical reactions.", "Starting Materials": [ "2-(tetrahydrofuran-2-yl)ethylamine", "Deuterium oxide (D2O)", "Sodium borohydride (NaBH4)", "Deuterium gas (D2)" ], "Reaction": [ "The first step involves the deuteration of 2-(tetrahydrofuran-2-yl)ethylamine using deuterium oxide (D2O) and sodium borohydride (NaBH4) to obtain 2-(tetrahydrofuran-2-yl)ethylamine D2 (piperazine D8).", "The second step involves the reaction of 2-(tetrahydrofuran-2-yl)ethylamine D2 with 4-aminotetrahydro-2H-pyran-4-ol to obtain the intermediate compound, 1-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazine D8.", "The third step involves the reaction of 1-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazine D8 with N-(tert-butoxycarbonyl)-L-valine to obtain the intermediate compound, N-(tert-butoxycarbonyl)-L-valine-1-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazine D8.", "The fourth step involves the removal of the tert-butoxycarbonyl (Boc) protecting group using trifluoroacetic acid (TFA) to obtain Terazosin (piperazine D8).", "The final step involves the deuteration of Terazosin using deuterium gas (D2) to obtain Terazosin (piperazine D8) D4." ] } | |
CAS-Nummer |
1006718-20-2 |
Molekularformel |
C₁₉H₁₇D₈N₅O₄ |
Molekulargewicht |
395.48 |
Synonyme |
1-(4-Amino-6,7-dimethoxy-2-quinazolinyl)-4-[(tetrahydro-2-furanyl)carbonxyl]piperazine-d8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Benzenesulfonic acid, 3-[[4-[(4-hydroxy-3-methylphenyl)azo]-3-methoxyphenyl]azo]-, monosodium salt](/img/structure/B1144341.png)
